4-(Furan-2-yl)butanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)butanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-6-2-1-4-8-5-3-7-10-8/h3,5-7H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGIKUNHQBZOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Furan 2 Yl Butanal
Catalytic Synthesis Routes
Catalytic methods offer elegant and efficient solutions for the synthesis of 4-(furan-2-yl)butanal and related furan (B31954) derivatives. These approaches are broadly categorized into metal-catalyzed transformations, organocatalysis, and biocatalysis, each presenting unique advantages in terms of reactivity, selectivity, and sustainability.
Metal-Catalyzed Transformations to this compound
Transition metal catalysis is a powerful tool for the construction of furan rings and the introduction of functional groups. researchgate.net Various metals, including palladium, copper, and rhodium, have been employed in cyclization and cross-coupling reactions to afford substituted furans. researchgate.netnih.gov For instance, the synthesis of furans can be achieved through the cycloisomerization of unsaturated precursors like allenyl ketones and alkynyl ketones. nih.gov
Specific examples of metal-catalyzed reactions that can lead to furan-containing structures include:
Palladium-catalyzed reactions: Palladium catalysts are versatile for cross-coupling reactions of furanyl halides with organometallic reagents and for the carbonylation of (Z)-2-en-4-yn-1-ols to produce furan-2-acetic esters. researchgate.net
Copper-catalyzed reactions: Copper(I) iodide has been shown to effectively catalyze the cycloisomerization of alkynyl ketones to yield 2-monosubstituted and 2,5-disubstituted furans. researchgate.net This method is notable for its tolerance of both acid- and base-labile functional groups. researchgate.net
Rhodium-catalyzed reactions: Rhodium catalysts have been utilized in the cycloisomerization of allenyl ketones to produce alkyl-substituted furans. nih.gov
While direct metal-catalyzed synthesis of this compound is not extensively detailed, the principles of these transformations are applicable to the synthesis of its precursors. For example, a furan ring can be synthesized and subsequently functionalized using these catalytic methods.
Organocatalytic Approaches for Targeted Synthesis
Organocatalysis has emerged as a significant strategy for asymmetric synthesis, providing a metal-free alternative for the construction of chiral molecules. beilstein-journals.org In the context of synthesizing precursors to this compound, organocatalysts have been employed in conjugate addition reactions. For instance, chiral aminocarbamates derived from trans-cyclohexane-1,2-diamines have been used as organocatalysts in the Michael addition of aldehydes to nitroalkenes. ua.es
A notable application is the synthesis of 3-(Furan-2-yl)-2,2-dimethyl-4-nitrobutanal, a derivative that shares a structural resemblance to this compound. ua.es The Michael addition of 3-phenylpropanal (B7769412) to (E)-2-(2-nitrovinyl)furan has been successfully catalyzed by N-sulfinylurea and thiourea (B124793) organocatalysts, yielding the product with high diastereoselectivity and enantioselectivity. beilstein-journals.org
| Catalyst | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |
| (S,R)-C1 (N-sulfinylthiourea) | 3-phenylpropanal, (E)-2-(2-nitrovinyl)furan | 3-(Furan-2-yl)-4-nitro-2-phenylbutanal | 31 | 86:14 | 95:5 (major) |
Biocatalytic Pathways and Enantioselective Synthesis
Biocatalysis offers an environmentally benign and highly selective route for the synthesis of chiral compounds. Enzymes and whole-cell systems are utilized to perform stereoselective transformations under mild conditions. While the direct biocatalytic synthesis of this compound is not prominently reported, related furan derivatives have been synthesized using biocatalytic methods.
For example, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one using microbial catalysts like Lactobacillus paracasei can produce chiral 1-(2-furyl)-1-butanol (B1334520) with high conversion rates and enantioselectivity. This highlights the potential of biocatalysis in creating chiral centers within furan-containing molecules.
Furthermore, the ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide (B121943) has been achieved using marine and terrestrial fungi, such as Penicillium citrinum, to produce (R)-2-cyano-3-(furan-2-yl)propanamide with high yields and enantiomeric excess. researchgate.net This demonstrates the capability of biocatalysts to perform highly selective reductions on furan-containing substrates. researchgate.net
Multistep Organic Synthesis Strategies
Multistep synthesis provides a classical yet robust platform for constructing complex molecules like this compound from simpler, readily available starting materials. These strategies often involve the derivatization of furanics or the elaboration of butanal-based precursors.
Derivatization from Furan-2-carbaldehyde and Related Furanics
Furan-2-carbaldehyde (furfural) is a key bio-based platform chemical that serves as a versatile starting material for the synthesis of a wide array of furan derivatives. mdpi.com Several synthetic routes starting from furfural (B47365) and its derivatives have been developed to access compounds structurally related to this compound.
One common approach is the Knoevenagel condensation of furan-2-carbaldehyde with active methylene (B1212753) compounds. acs.org This reaction can be catalyzed by various bases, such as piperidine (B6355638) or sodium carbonate, to form intermediates that can be further elaborated. For instance, the reaction of furan-2-carbaldehyde with malononitrile (B47326) in the presence of piperidine yields 2-(furan-2-ylmethylene)malononitrile. acs.org
Another important reaction is the Erlenmeyer-Plöchl synthesis, where furan-2-carbaldehyde reacts with hippuric acid to form azlactones, specifically 2-phenyl-4-(furan-2-yl)methylene-1,3-oxazol-5(4H)-ones. nih.govresearchgate.net This reaction can be carried out under classical heating or microwave irradiation, with the latter often leading to shorter reaction times. nih.gov
The synthesis of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters has been achieved through a Biginelli-type reaction involving furan-2-carbaldehyde, an acetoacetate (B1235776) ester, and thiourea, using ferric chloride as a Lewis acid catalyst. nih.gov
| Starting Material | Reagents | Product | Catalyst |
| Furan-2-carbaldehyde | Malononitrile, Ethanol (B145695) | 2-(Furan-2-ylmethylene)malononitrile | Piperidine |
| Furan-2-carbaldehyde | Hippuric acid, Acetic anhydride | 2-Phenyl-4-(furan-2-yl)methylene-1,3-oxazol-5(4H)-one | Potassium acetate (B1210297) |
| Furan-2-carbaldehyde | Ethyl acetoacetate, Thiourea, Ethanol | Ethyl 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Ferric chloride |
Elaboration of Butanal-Derived Precursors
Synthesizing this compound can also be approached by constructing the furan ring onto a butanal-derived framework. However, a more common strategy involves the reaction of a furan-containing nucleophile with a butanal-derived electrophile or vice versa.
For instance, the reaction of a 2-furyl Grignard reagent with butanal would yield 1-(furan-2-yl)butan-1-ol, which could then be oxidized to the corresponding ketone and potentially rearranged or further functionalized. A related industrial process involves the alkylation of furfuryl alcohol with butanal, followed by reduction steps.
Additionally, nucleophilic addition to 2,3-disubstituted butanal derivatives has been explored for natural product synthesis, indicating the utility of butanal scaffolds in complex molecule construction. thegoodscentscompany.com While direct synthesis of this compound from butanal precursors is not extensively documented, the principles of C-C bond formation between a furan moiety and a four-carbon chain are well-established in organic synthesis.
Chemo- and Regioselective Synthesis of this compound
The precise synthesis of this compound presents a significant challenge due to the multiple reactive sites within its precursor molecules. Achieving high chemo- and regioselectivity is paramount to avoid the formation of undesired byproducts, such as the corresponding ketone, 4-(furan-2-yl)butan-2-one, which often arises from common synthetic routes like the hydrogenation of furfural-acetone condensation products. rsc.orgnih.gov
A promising advanced methodology involves the multi-carbon homologation of aryl ketones through a palladium-catalyzed, ligand-promoted Heck-type cross-coupling reaction with alkenols. nih.gov This strategy facilitates the conversion of aryl ketones into long-chain aldehydes by leveraging the cleavage of the Ar−C(O) bond. Research has demonstrated that this protocol is tolerant of heteroaryl substrates, including those containing a furan ring, and achieves high regioselectivity. nih.gov The reaction proceeds by converting the ketone to an oxime ester, which then undergoes a redox-relay Heck reaction to yield the desired aldehyde. This method stands out for its ability to precisely construct the target aldehyde functional group while preserving the furan moiety. nih.gov
Another approach centers on the selective hydrogenation of unsaturated precursors. For instance, the hydrogenation of furfuralacetone, a molecule with a C=C double bond, a keto group, and the furan ring, typically leads to 4-(furan-2-yl)butan-2-one by first reducing the double bond. rsc.orgnih.gov Direct synthesis of the aldehyde from such precursors is less common, highlighting the need for highly selective catalytic systems that can differentiate between the various reducible functional groups.
Table 1: Example of a Chemo- and Regioselective Synthesis Strategy.
Green Chemistry Principles and Sustainable Approaches in this compound Synthesis
The synthesis of this compound and its precursors is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact through innovative and sustainable practices. innovareacademics.in This involves the use of safer solvents, sustainable and recyclable catalysts, and renewable starting materials. heraeus-precious-metals.com
Solvent-Free and Aqueous Media Reactions
A significant advancement in green synthesis is the replacement of hazardous organic solvents with water or the elimination of solvents altogether. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. drhazhan.com The synthesis of precursors to furan-based compounds is well-suited to aqueous conditions. For example, the furfural-acetone condensation to produce 4-(furan-2-yl)but-3-en-2-one (B6264371), a key starting material, can be effectively carried out in water. rsc.org Similarly, other condensation reactions involving furfural have been successfully performed in aqueous media, demonstrating the viability of this approach for creating C-C bonds in the synthesis of furan derivatives. koreascience.kreurjchem.com
Solvent-free reaction conditions represent another frontier in green chemistry. acs.org Mechanochemistry, where mechanical force is used to drive reactions, has emerged as a powerful technique for synthesizing organic compounds without the need for bulk solvents. acs.org While specific applications to this compound are still developing, the successful solvent-free synthesis of various furan derivatives, such as those from the reaction of 2-methylfuran (B129897) and furfural, indicates the potential of these methods. mdpi.com
Utilization of Sustainable Catalysis and Renewable Feedstocks
The foundation of sustainable synthesis for this compound lies in its connection to renewable feedstocks. The primary precursor, furfural, is a platform molecule derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and wood waste. researchgate.netrsc.orgcsic.es This bio-based origin provides a sustainable alternative to petrochemical feedstocks. heraeus-precious-metals.com
Key sustainable catalytic approaches include:
Niobium-based Catalysts: Silica-niobia nanostructures have shown high efficiency in the acid-catalyzed condensation of furfural with ketones. rsc.org These catalysts are notable for their water tolerance, making them suitable for reactions in aqueous media and for processing biomass-derived feedstocks which often contain water. rsc.org
High-Entropy Catalysts (HECATs): Novel MgLaFeMnCu high-entropy catalysts have been developed for the oxidative condensation of furfural with alcohols at mild temperatures. acs.org This method allows for the adjustable extension of the carbon chain, offering a versatile route to various furan derivatives. acs.org
Solid Acid Catalysts: Mesoporous solid acids, such as sulfonated carbons and zeolites, are used for various transformations, including the hydroxyalkylation/alkylation (HAA) of furan derivatives. mdpi.com These catalysts are often reusable and can be employed under solvent-free conditions, enhancing the green credentials of the synthesis. mdpi.com
The integration of renewable feedstocks with advanced, sustainable catalytic systems represents a paradigm shift in chemical production, paving the way for the environmentally responsible manufacturing of valuable chemicals like this compound.
Table 2: Examples of Sustainable Catalysts for Synthesis of Furan Derivatives.
Reactivity and Chemical Transformations of 4 Furan 2 Yl Butanal
Reactions Involving the Aldehyde Moiety of 4-(Furan-2-yl)butanal
The aldehyde group in this compound is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. libretexts.org This reactivity is the basis for its most common and synthetically useful transformations.
Nucleophilic Addition Reactions
Nucleophilic addition is a characteristic reaction of aldehydes. libretexts.orglibretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield the final product. libretexts.org
The aldehyde group of this compound can be readily transformed into primary alcohols or amines, which are crucial intermediates in organic synthesis.
Alcohols: The reduction of the aldehyde to a primary alcohol, 4-(furan-2-yl)butan-1-ol, is a common transformation. This is typically achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.
Amines: The conversion of this compound to an amine, known as reductive amination, involves two main steps. First, the aldehyde reacts with ammonia (B1221849) or a primary or secondary amine to form an imine or enamine intermediate. google.comorganic-chemistry.org This intermediate is then reduced in situ to the corresponding amine. organic-chemistry.org Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. This method allows for the synthesis of primary, secondary, and tertiary amines. chemistrysteps.com
Table 1: Synthesis of Alcohols and Amines from this compound
| Starting Material | Reagent(s) | Product | Product Type |
|---|
The reaction of this compound with organometallic reagents, particularly Grignard reagents (R-MgX), is a powerful method for forming new carbon-carbon bonds and synthesizing secondary alcohols. byjus.comsaskoer.ca In this reaction, the carbanion-like alkyl or aryl group of the Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. saskoer.cayoutube.com The resulting magnesium alkoxide intermediate is then hydrolyzed in an acidic workup to yield the corresponding secondary alcohol. byjus.com
The reaction must be carried out under strict anhydrous conditions, as even trace amounts of water will protonate and destroy the highly basic Grignard reagent. byjus.com Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are typically used. byjus.com While Grignard reagents are common, other organometallic compounds, such as organolithium reagents, can be used in a similar fashion. saskoer.ca These additions are generally 1,2-additions, where the nucleophile attacks the carbonyl carbon directly. libretexts.orglibretexts.org
Table 2: Examples of Grignard Additions to this compound
| Grignard Reagent | Reagent Formula | Product |
|---|---|---|
| Methylmagnesium bromide | CH₃MgBr | 1-(Furan-2-yl)pentan-2-ol |
| Ethylmagnesium chloride | CH₃CH₂MgCl | 1-(Furan-2-yl)hexan-2-ol |
| Phenylmagnesium bromide | C₆H₅MgBr | 1-(Furan-2-yl)-1-phenylbutan-2-ol |
Condensation Reactions
Condensation reactions are another important class of transformations for this compound, leading to the formation of larger molecules through carbon-carbon bond formation, often with the subsequent elimination of a small molecule like water. wikipedia.org
The aldol (B89426) condensation is a cornerstone reaction in organic synthesis where an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. wikipedia.orglibretexts.org this compound, possessing α-hydrogens, can act as both the nucleophilic enolate donor and the electrophilic carbonyl acceptor in a self-condensation reaction under basic or acidic conditions.
More synthetically useful are crossed or mixed aldol condensations, where this compound reacts with another carbonyl compound, such as a ketone like acetone (B3395972). researchgate.netosti.govresearchgate.net In these reactions, aldehydes are generally more reactive electrophiles than ketones. libretexts.org The reaction of furanic aldehydes with acetone has been studied for the production of biofuel precursors. researchgate.netosti.gov The initial product is a β-hydroxy aldehyde, which readily dehydrates upon heating to form a more stable α,β-unsaturated carbonyl compound. libretexts.org
Table 3: Potential Aldol Condensation Products of this compound
| Reaction Type | Second Reactant | Key Intermediate | Final Product (after dehydration) |
|---|---|---|---|
| Self-condensation | This compound | 3-Hydroxy-2-(2-(furan-2-yl)ethyl)-6-(furan-2-yl)hexanal | 2-(2-(Furan-2-yl)ethyl)-6-(furan-2-yl)hex-2-enal |
| Crossed-condensation | Acetone | 5-Hydroxy-5-(furan-2-yl)methyl-2-hexanone (hypothetical) | 5-(Furan-2-yl)methyl-hex-3-en-2-one (hypothetical) |
| Crossed-condensation | Furfural (B47365) | 3-Hydroxy-2-(2-(furan-2-yl)ethyl)-3-(furan-2-yl)propanal | 2-(2-(Furan-2-yl)ethyl)-3-(furan-2-yl)propenal |
The Knoevenagel condensation is a modification of the aldol reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound—a compound with two electron-withdrawing groups attached to a CH₂ group (e.g., malonic acid, ethyl cyanoacetate). alfa-chemistry.comsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). alfa-chemistry.comacs.org
The mechanism involves the deprotonation of the active methylene compound by the base to form a highly stabilized enolate. alfa-chemistry.com This nucleophile then adds to the carbonyl group of this compound. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable, conjugated product. sigmaaldrich.com This reaction is highly efficient for creating C=C double bonds and has been extensively applied to furan-based aldehydes like furfural for synthesizing valuable chemical intermediates. acs.orgmdpi.com
Table 4: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Product |
|---|---|---|
| Malononitrile (B47326) | Piperidine (B6355638) | 2-(5-(Furan-2-yl)pentylidene)malononitrile |
| Diethyl malonate | Piperidine | Diethyl 2-(5-(furan-2-yl)pentylidene)malonate |
| Ethyl cyanoacetate | Piperidine | Ethyl 2-cyano-7-(furan-2-yl)hept-2-enoate |
| Malonic Acid | Piperidine/Pyridine | 7-(Furan-2-yl)hept-2-enoic acid (after decarboxylation) |
Oxidation and Reduction Pathways
The aldehyde functional group in this compound is susceptible to both oxidation and reduction, leading to the formation of carboxylic acid derivatives and alcohols, respectively.
The aldehyde group of this compound can be oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic chemistry. researchgate.net The specific product, 4-(furan-2-yl)butanoic acid, can be formed under appropriate reaction conditions. The oxidation of aldehydes to carboxylic acids can be achieved using various oxidizing agents. chemguide.co.uk Common methods include the use of potassium permanganate (B83412) or acidified potassium dichromate(VI) solution. researchgate.netchemguide.co.uk Under acidic conditions, the aldehyde is directly converted to the corresponding carboxylic acid. chemguide.co.uk In alkaline conditions, the salt of the carboxylic acid is formed initially, which can then be protonated to yield the free carboxylic acid. chemguide.co.uk
For instance, the oxidation of butanal to butanoic acid can be represented by the general equation using [O] as the oxidizing agent. mrcolechemistry.co.uk The reaction involves an increase in the oxidation state of the carbonyl carbon. mrcolechemistry.co.uk
Table 1: Oxidation of Aldehydes to Carboxylic Acids This table is interactive. Users can sort and filter the data.
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Potassium Dichromate(VI) / H₂SO₄ | Acidic, gentle warming | Carboxylic Acid |
| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Alkaline, gentle warming | Carboxylate Salt |
| Fehling's Solution (Cu²⁺ complex) | Alkaline, gentle warming | Carboxylate Salt |
The aldehyde group in this compound can be selectively reduced to a primary alcohol, yielding 4-(furan-2-yl)butan-1-ol. This type of reduction is a common transformation for carbonyl compounds. openstax.org
Common laboratory reagents for the reduction of aldehydes to primary alcohols include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). openstax.org Sodium borohydride is often preferred due to its milder nature and safer handling, and the reaction is typically carried out in an alcoholic solvent like ethanol (B145695). openstax.org The reduction of butanal, for example, yields butan-1-ol. mrcolechemistry.co.uk
Table 2: Reduction of Aldehydes to Primary Alcohols This table is interactive. Users can sort and filter the data.
| Reducing Agent | Typical Solvent(s) | Product |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Primary Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran | Primary Alcohol |
Reductive Amination Reactions
Reductive amination is a versatile method for converting carbonyl compounds, such as this compound, into amines. wikipedia.org This reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org The process can be performed in a single step by combining the aldehyde, an amine, and a reducing agent. wikipedia.org
The reaction is typically carried out under neutral to weakly acidic conditions. wikipedia.org A variety of amines can be used, including ammonia to form primary amines, or primary and secondary amines to yield secondary and tertiary amines, respectively. sigmaaldrich.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the initial aldehyde. wikipedia.orgnih.gov Catalytic hydrogenation over metals like palladium, platinum, or nickel can also be employed. wikipedia.org
For example, the reductive amination of an aldehyde with an amine using a hydride reagent involves the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal, which then dehydrates to an imine. The imine is subsequently reduced by the hydride agent. wikipedia.org
Table 3: Common Reagents for Reductive Amination This table is interactive. Users can sort and filter the data.
| Amine Source | Reducing Agent | Typical Product |
|---|---|---|
| Ammonia | Sodium Cyanoborohydride | Primary Amine |
| Primary Amine | Sodium Triacetoxyborohydride | Secondary Amine |
| Secondary Amine | Catalytic Hydrogenation (e.g., H₂/Pd) | Tertiary Amine |
Reactions Involving the Furan (B31954) Ring System in this compound
The furan ring in this compound is an aromatic system that can also undergo chemical transformations, most notably hydrogenation.
Hydrogenation of the Furan Ring
The furan ring can be hydrogenated to yield dihydrofuran and tetrahydrofuran derivatives. This process typically requires a metal catalyst and a source of hydrogen. wikipedia.orgrsc.org
The hydrogenation of furan can proceed in stages. Partial hydrogenation can lead to the formation of dihydrofurans, such as 2,3-dihydrofuran (B140613) or 2,5-dihydrofuran. google.comgoogle.com Complete hydrogenation results in the formation of tetrahydrofuran (THF). wikipedia.org
The selective production of 2,3-dihydrofuran from furan can be achieved through catalytic hydrogenation using a ruthenium catalyst in the presence of an organic nitrogen-containing compound as a reaction modifier. google.com The formation of various furan-substituted dihydrofuran compounds has also been synthesized through radical-cyclization reactions. arkat-usa.orgresearchgate.net
The synthesis of tetrahydrofuran from furan is commonly achieved via catalytic hydrogenation over a nickel or palladium catalyst. wikipedia.orgorgsyn.org For example, furan can be reduced with a palladium catalyst to yield tetrahydrofuran. orgsyn.org The hydrogenation of furfural acetone can lead to the formation of 4-(tetrahydrofuran-2-yl)butan-2-one, where the furan ring has been fully saturated. nih.gov This indicates that the furan ring in a molecule like this compound can be hydrogenated to a tetrahydrofuran ring.
Table 4: Hydrogenation of the Furan Ring This table is interactive. Users can sort and filter the data.
| Product | Catalyst | Conditions |
|---|---|---|
| 2,3-Dihydrofuran | Ruthenium | With reaction modifier google.com |
| Tetrahydrofuran | Palladium | Hydrogen pressure orgsyn.org |
| Tetrahydrofuran | Nickel | Vapor phase, high temperature orgsyn.org |
| 4-(Tetrahydrofuran-2-yl)butan-2-one | Ruthenium | Hydrogen pressure nih.gov |
Electrophilic Aromatic Substitution Reactions
The furan ring in this compound, being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution. total-synthesis.com These reactions typically proceed through the formation of a positively charged intermediate known as an arenium ion, after which a proton is removed to restore the aromaticity of the ring. pressbooks.pub The presence of the butanal side chain can influence the regioselectivity of these substitutions.
Halogenation Studies
Halogenation is a classic example of electrophilic aromatic substitution. libretexts.org While specific halogenation studies on this compound are not extensively detailed in the provided results, the general reactivity of furan rings suggests that reactions with halogens like bromine and chlorine are feasible, often requiring a catalyst. libretexts.orguobaghdad.edu.iq For instance, the halogenation of furan derivatives can be achieved using various reagents. nih.gov The electron-donating nature of the furan ring facilitates the attack by an electrophile. total-synthesis.com
Acylation and Sulfonation Reactions
Acylation and sulfonation are important electrophilic aromatic substitution reactions for functionalizing aromatic rings. total-synthesis.comlibretexts.org Friedel-Crafts acylation, which introduces an acyl group, typically requires a Lewis acid catalyst. total-synthesis.com Similarly, sulfonation introduces a sulfonic acid group (-SO₃H) and is usually carried out using sulfuric acid. total-synthesis.comlibretexts.org While direct acylation or sulfonation of this compound is not specifically documented in the search results, the reactivity of the furan nucleus suggests these transformations are possible. uobaghdad.edu.iqumn.edu The aldehyde group in the side chain, being an electron-withdrawing group, might direct incoming electrophiles to specific positions on the furan ring.
Cycloaddition Reactions
The furan moiety of this compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct.
Diels-Alder Type Reactions with the Furan Moiety
The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions. mdpi.com This reaction is a powerful tool in organic synthesis for the formation of six-membered rings. mdpi.comuio.no Studies on related furan derivatives, such as (E)-3-(furan-2-yl)acrylaldehyde, have shown that the furan ring can participate in intramolecular Diels-Alder reactions to form complex heterocyclic structures like furo[2,3-f]isoindoles. beilstein-journals.orgbeilstein-journals.orgnih.gov In these reactions, a double bond within the furan acts as part of the diene system. beilstein-journals.org The efficiency and stereoselectivity of these reactions can be high, sometimes proceeding spontaneously under the reaction conditions used to form the precursor. beilstein-journals.orgbeilstein-journals.orgnih.gov While specific examples with this compound are not provided, the general reactivity of the furan core suggests its potential to undergo such transformations. uio.no
Ring Opening Transformations
The furan ring, despite its aromatic character, can undergo ring-opening reactions under certain conditions, leading to the formation of acyclic compounds.
Acid-Catalyzed Hydrolytic Cleavage Mechanisms
The furan ring in compounds like this compound can be susceptible to acid-catalyzed hydrolytic cleavage. researchgate.net This process typically involves the protonation of the furan oxygen, followed by nucleophilic attack by water, leading to the opening of the heterocyclic ring. researchgate.net Studies on similar furan derivatives, such as 4-(5-methyl-2-furyl)-2-butanone, have shown that ring opening can occur under relatively mild conditions using a Brønsted acid like hydrochloric acid at elevated temperatures. researchgate.net The substituents on the furan ring can significantly influence the reactivity and the products formed. researchgate.net For instance, the presence of different functional groups can lead to the formation of multiple products. researchgate.net This type of transformation is a known degradation pathway for furan-containing compounds. researchgate.net
Derivatization Strategies for Functional Group Interconversion and Further Elaboration
The chemical structure of this compound, featuring both a reactive aldehyde group and a versatile furan ring, offers numerous pathways for derivatization and molecular elaboration. These transformations, known as functional group interconversions (FGI), are fundamental in organic synthesis for creating new molecules with tailored properties. e-bookshelf.deimperial.ac.uk The strategies generally focus on modifying the aldehyde moiety, altering the furan ring, or utilizing both functionalities in concert to build more complex molecular architectures.
Transformations of the Aldehyde Functional Group
The aldehyde group is a primary site for a variety of chemical conversions, including oxidation, reduction, and condensation reactions.
Oxidation and Reduction: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(furan-2-yl)butanoic acid, or reduced to the primary alcohol, 4-(furan-2-yl)butan-1-ol. The reduction of a carbonyl group to an alcohol is a common FGI technique. slideshare.net For instance, the reduction of the related compound 1-(furan-2-yl)propan-1-one can be achieved using biocatalysts like Lactobacillus paracasei BD101, suggesting a pathway for creating chiral alcohols. Hydride reagents such as lithium aluminum hydride (LiAlH₄) are also effective for the reductive cleavage of C-X bonds and the reduction of carbonyls. imperial.ac.uk
Condensation Reactions: The aldehyde functionality is an excellent electrophile for C-C bond-forming reactions. Condensation with ketones, such as acetone or 2-butanone, is a key strategy for extending the carbon chain. rsc.orgwiley.com These aldol-type condensations, often catalyzed by solid acid or base catalysts, produce α,β-unsaturated carbonyl compounds which serve as precursors for biofuels. rsc.orgwiley.com For example, the condensation of furfural with acetone yields products like 4-(furan-2-yl)but-3-en-2-one (B6264371) (C8) and 1,5-di(furan-2-yl)penta-1,4-dien-3-one (C13), which are valuable intermediates. rsc.org Similarly, reactions with hydrazines can be employed to synthesize hydrazone derivatives, as demonstrated by the synthesis of various 1,2,4-triazin-5-one hydrazones from furan-2-carbaldehyde. pensoft.net
| Reaction Type | Starting Material Class | Key Reagents/Catalysts | Product Class | Reference |
|---|---|---|---|---|
| Reduction | Furan-alkanal | Biocatalyst (e.g., Lactobacillus), LiAlH₄ | Furan-alkanol | imperial.ac.uk |
| Oxidation | Furan-alkanal | Standard oxidizing agents | Furan-alkanoic acid | |
| Aldol Condensation | Furfural (analog) & Ketone | Solid acid/base catalysts (e.g., Mg-containing oxides) | α,β-Unsaturated Ketone | rsc.org |
| Hydrazone Formation | Furfural (analog) & Hydrazine derivative | - | Hydrazone | pensoft.net |
Transformations Involving the Furan Ring and Further Elaboration
The furan moiety provides another handle for chemical modification, enabling the synthesis of diverse heterocyclic and carbocyclic systems.
Multi-component Reactions: The entire this compound molecule can act as a building block in complex, one-pot syntheses. A notable example is the Biginelli reaction, where a β-dicarbonyl compound, an aldehyde (like a furan-aldehyde), and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. nih.gov Research has shown the successful synthesis of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters via a Lewis acid-catalyzed reaction between furan-2-carbaldehyde, an acetoacetate (B1235776) ester, and thiourea. nih.gov This strategy highlights a pathway to highly functionalized heterocyclic compounds.
Hydroarylation and Cyclizations: The furan ring can direct reactions on its side chain. For instance, 3-(furan-2-yl)propenoic acids undergo hydroarylation with arenes in the presence of a superacid like trifluoromethanesulfonic acid (TfOH) to yield 3-aryl-3-(furan-2-yl)propanoic acid derivatives. mdpi.com Furthermore, the furan ring itself can be transformed. Oxidative alkoxylation of furan derivatives bearing carboxyalkyl side chains can yield 2,5-dihydro-2,5-dialkoxyfurans, which are precursors to 4-hydroxycyclopentenones through subsequent rearrangement and cyclization steps. google.com
Synthesis of Fused Heterocycles: Furan-containing compounds are valuable precursors for fused heterocyclic systems. For example, 5-aminopyrazole can react with sodium 3-(furan-2-yl)-3-oxoprop-1-en-1-olate to produce 7-(furan-2-yl)-2-phenylpyrazolo[1,5-a]pyrimidine, demonstrating how the furan moiety can be incorporated into more complex scaffolds. beilstein-journals.org Similarly, N-(furan-2-ylmethyl) groups have been used to synthesize novel tetrazole derivatives from thiourea precursors, indicating another route for elaborating furan-containing molecules. nih.gov
| Reaction Type | Starting Material Class | Key Reagents/Catalysts | Product Class | Reference |
|---|---|---|---|---|
| Biginelli Reaction | Furan-aldehyde, β-dicarbonyl, Thiourea | Lewis Acid (e.g., FeCl₃) | Tetrahydropyrimidine derivative | nih.gov |
| Hydroarylation | 3-(Furan-2-yl)propenoic acid (related structure) & Arene | Brønsted Superacid (TfOH) | 3-Aryl-3-(furan-2-yl)propanoic acid | mdpi.com |
| Oxidative Alkoxylation / Rearrangement | Furyl ester | Electrolysis, Acid/Base | 4-Hydroxycyclopentenone | google.com |
| Fused Heterocycle Synthesis | Furan-containing enolate & Aminopyrazole | - | Pyrazolo[1,5-a]pyrimidine | beilstein-journals.org |
| Tetrazole Synthesis | N-(furan-2-ylmethyl)thiourea | Sodium azide, Mercury(II) chloride | N-(furan-2-ylmethyl)tetrazol-5-amine | nih.gov |
Mechanistic and Kinetic Investigations of 4 Furan 2 Yl Butanal Transformations
Elucidation of Reaction Mechanisms
The transformations of 4-(furan-2-yl)butanal and its analogs, such as the closely related furfuralacetone, involve complex reaction networks that include hydrogenation, hydrodeoxygenation, and ring-opening reactions. The elucidation of these mechanisms requires a detailed understanding of the stepwise reaction pathways and the identification of key intermediates and transition states.
Stepwise Reaction Pathways and Intermediates Identification
The hydrogenation of furanic compounds like this compound can proceed through multiple competing pathways. For instance, in the hydrogenation of furfuralacetone, the initial step is the rapid hydrogenation of the C=C double bond to yield 4-(furan-2-yl)butan-2-one. rsc.org Subsequently, this intermediate can undergo further transformations. One pathway involves the hydrogenation of the keto group to form 4-(furan-2-yl)butan-2-ol. rsc.org Alternatively, the furan (B31954) ring can be hydrogenated first, leading to the formation of 4-(tetrahydrofuran-2-yl)butan-2-one. rsc.org Both of these intermediates can then be further hydrogenated to the fully saturated product, 4-(tetrahydrofuran-2-yl)butan-2-ol. rsc.org
In the context of this compound, a similar series of reactions can be expected. The initial hydrogenation would likely target the aldehyde group to form 4-(furan-2-yl)butan-1-ol or the furan ring to yield 4-(tetrahydrofuran-2-yl)butanal. The subsequent hydrogenation steps would lead to the fully saturated diol, 4-(tetrahydrofuran-2-yl)butan-1-ol.
Furthermore, hydrodeoxygenation (HDO) reactions can lead to the formation of hydrocarbons. In the HDO of furfural-acetone condensation adducts, a variety of intermediates have been identified, including partially hydrogenated furan rings and linear alkanes. researchgate.net The reaction network for the deoxygenation of 4-(tetrahydrofuran-2-yl)butan-2-ol, a related compound, involves the formation of products like 2-butyltetrahydrofuran, 2-propyltetrahydro-2H-pyran, and 1-octanol. rsc.org Theoretical studies on the conversion of furfural (B47365) on bimetallic surfaces have also shown that ring-opening of the furan moiety can lead to the formation of butanal and other smaller hydrocarbons. nih.govacs.org
The table below summarizes the key intermediates identified in the transformations of compounds analogous to this compound.
| Precursor | Intermediate | Transformation Type | Reference |
| Furfuralacetone | 4-(Furan-2-yl)butan-2-one | C=C Hydrogenation | rsc.org |
| 4-(Furan-2-yl)butan-2-one | 4-(Furan-2-yl)butan-2-ol | C=O Hydrogenation | rsc.org |
| 4-(Furan-2-yl)butan-2-one | 4-(Tetrahydrofuran-2-yl)butan-2-one | Furan Ring Hydrogenation | rsc.org |
| Furfural-acetone adduct | 4-(4,5-Dihydrofuran-2-yl)butan-2-one | Partial Furan Hydrogenation | researchgate.net |
| Furfural | Furoyl | Dehydrogenation | nih.gov |
| Furoyl | Furanyl | Decarbonylation | nih.gov |
Transition State Analysis in Key Transformations
Density Functional Theory (DFT) calculations have been instrumental in understanding the transition states of key transformations in furanic compounds. For the hydrogenation of furfural on a Pd(111) surface, the energy barriers for the hydrogenation of the α- and β-carbons of the furan ring have been calculated. rsc.org The hydrogenation of the α-carbon was found to have an energy barrier of 1.22 eV. rsc.org
These theoretical studies provide valuable insights into the energetics of different reaction steps, helping to identify the rate-determining steps and to understand how catalyst structure and composition can influence reaction pathways. For this compound, similar computational approaches can be employed to analyze the transition states for aldehyde hydrogenation, furan ring hydrogenation, and ring-opening reactions, thereby guiding the design of more efficient catalysts.
Kinetic Studies and Reaction Rate Determination
Kinetic studies are essential for quantifying the rates of the various reactions involved in the transformation of this compound and for understanding how these rates are influenced by different parameters.
Influence of Catalysts on Reaction Kinetics and Selectivity
The choice of catalyst has a profound impact on the kinetics and selectivity of furanic aldehyde transformations. For the hydrogenation of furfuralacetone, ruthenium catalysts have been shown to favor the hydrogenation of the furan ring before the keto group. frontiersin.org In contrast, studies on the selective hydrodeoxygenation of α,β-unsaturated carbonyl compounds have highlighted the importance of Lewis acid-base sites on the catalyst for achieving high conversion. nih.gov
In the hydrogenation of furfural, different metal catalysts exhibit varying selectivities. For instance, Cu-based catalysts can be selective towards the formation of methyl-furan, while Ni-based catalysts can show high selectivity under specific conditions. acs.orgacs.orgresearchgate.net The support material also plays a crucial role; for example, a Cu/Al₂O₃ catalyst showed different selectivity compared to a Cu/SiO₂ catalyst. acs.orgacs.orgresearchgate.net
The following table presents data on the influence of different catalysts on the conversion and selectivity in the transformation of furanic compounds.
| Furanic Compound | Catalyst | Product(s) | Key Finding | Reference |
| Furfuralacetone | Ru@PGS | 4-(Tetrahydro-2-furyl)butan-2-ol | High selectivity for furan ring hydrogenation first | frontiersin.org |
| (E)-4-(Furan-2-yl)but-3-en-2-one | ZnNC-900 | (E)-4-(Furan-2-yl)but-3-en-2-ol | High selectivity (81.7%) for C=O hydrogenation | nih.gov |
| Furfural | Cu/Al₂O₃ | Methyl-furan | Yield up to ~50% in n-heptane | acs.orgacs.orgresearchgate.net |
| Furfural | Ni/AC-SO₃H | Furfuryl alcohol | 100% yield at 60 °C | escholarship.org |
| 2-Methylfuran (B129897) and Butanal | Nafion-212 | 2,2'-Butylidenebis(5-methylfuran) | 89.5% yield at 323 K | mdpi.com |
Temperature and Pressure Effects on Reaction Rates
Temperature and pressure are critical parameters that significantly affect the reaction rates and selectivity of this compound transformations. In the hydrogenation of furfural over Ir/TiO₂, the reaction rate increases with temperature in the range of 323 to 363 K. scielo.org.co Similarly, the rate of reaction is also influenced by the hydrogen partial pressure. scielo.org.co
Kinetic studies on the hydrogenation of bis(5-methylfuran-2-yl)methane (BMFM), another furanic compound, revealed that the apparent activation energy for ring saturation was approximately 20 kJ/mol for both Pd/C and Pt/C catalysts, while the activation energy for ring opening was higher, ranging from 37-43 kJ/mol. escholarship.org This indicates that ring-opening reactions are more favored at elevated temperatures. In the conversion of furfural to cyclopentanone (B42830) over a Ru/MIL-101 catalyst, increasing the reaction temperature and hydrogen pressure was found to influence the conversion and product selectivity. researchgate.net
Solvent Effects on Reaction Mechanisms and Performance
In the hydrogenation of furfural, the use of different aprotic solvents such as n-heptane, diisopropyl ether, and ethyl acetate (B1210297) leads to varying selectivities depending on the catalyst used. acs.orgacs.orgresearchgate.net For instance, low polarity solvents like n-heptane favored the formation of methyl-furan on a Cu/Al₂O₃ catalyst. acs.orgacs.orgresearchgate.net
Water as a solvent can have a significant impact. In the acid-catalyzed conversion of furan, polymerization was the dominant reaction in water, while in methanol, the formation of benzofuran (B130515) was enhanced due to the stabilization of reactive intermediates. rsc.org This suggests that for transformations of this compound, the choice between aqueous and organic solvents could dramatically alter the product distribution. Furthermore, in the dehydration of saccharides to furan derivatives, organic solvents like ethyl acetate were found to suppress the formation of undesirable solid humins compared to water. rsc.org
The table below illustrates the effect of different solvents on the transformation of furanic compounds.
| Furanic Compound | Catalyst | Solvent | Effect | Reference |
| Furfural | Cu/Al₂O₃ | n-Heptane | Higher yield of methyl-furan | acs.orgacs.orgresearchgate.net |
| Furan | Amberlyst 70 | Water | Promotes polymerization | rsc.org |
| Furan | Amberlyst 70 | Methanol | Enhances benzofuran formation | rsc.org |
| 5-HMF / 2-F | - | Ethyl Acetate | Suppresses solid humin formation | rsc.org |
Advanced Spectroscopic Characterization and Analytical Research Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy stands as a cornerstone for the structural determination of 4-(Furan-2-yl)butanal, offering precise information about the chemical environment of each proton and carbon atom.
The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the furan (B31954) ring and the butanal side chain. The aldehydic proton typically appears as a triplet at approximately 9.76 ppm due to coupling with the adjacent methylene (B1212753) group. The protons on the furan ring exhibit distinct chemical shifts: the proton at the C5 position is observed around 7.32 ppm, the proton at the C3 position at about 6.02 ppm, and the proton at the C4 position at approximately 6.29 ppm. The aliphatic protons of the butanal chain resonate in the upfield region of the spectrum.
The ¹³C NMR spectrum provides complementary information, with the aldehydic carbonyl carbon appearing at a characteristic downfield shift of around 202.5 ppm. The carbons of the furan ring show signals in the aromatic region, while the aliphatic carbons of the butanal chain are found at higher field strengths. Although specific experimental ¹³C NMR data for this compound is not widely published, the chemical shifts can be predicted based on the analysis of similar structures, such as butanal and other furan derivatives. rsc.orgchemicalbook.com For butanal, the carbonyl carbon resonates at 202.8 ppm, and the adjacent carbons appear at 45.8 ppm, 15.7 ppm, and 13.7 ppm, respectively. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H1 (CHO) | ~9.76 | C1 (~202.5) |
| H2 (CH₂) | ~2.50 | C2 (~44.0) |
| H3 (CH₂) | ~1.95 | C3 (~25.0) |
| H4 (CH₂) | ~2.75 | C4 (~28.0) |
| H3' (Furan) | ~6.02 | C2' (~152.0) |
| H4' (Furan) | ~6.29 | C3' (~105.0) |
| H5' (Furan) | ~7.32 | C4' (~110.0) |
| C5' (~141.0) |
Note: The data presented in this table is a combination of reported values and estimations based on analogous compounds.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for confirming the structural assignment of this compound by revealing the connectivity between protons and carbons.
A COSY spectrum would show correlations between adjacent protons, for instance, between the aldehydic proton (H1) and the methylene protons at C2, and subsequently along the butyl chain. libretexts.org It would also confirm the coupling between the protons on the furan ring.
The HSQC experiment correlates directly bonded proton and carbon atoms. nih.govscience.gov This technique would definitively link each proton signal to its corresponding carbon signal, for example, the aldehydic proton at ~9.76 ppm to the carbonyl carbon at ~202.5 ppm.
HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connection between the furan ring and the butanal side chain. arxiv.orgresearchgate.net For example, correlations would be expected between the protons of the methylene group at C4 and the carbons of the furan ring (C2' and C3'), confirming the attachment point of the side chain.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and can be employed to monitor reaction progress.
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically appearing in the range of 1720-1740 cm⁻¹. docbrown.info Other significant absorptions include the C-H stretching vibrations of the aldehyde group around 2720 and 2820 cm⁻¹, and the C-H stretching of the furan ring and the aliphatic chain just below 3000 cm⁻¹. docbrown.info The C-O-C stretching of the furan ring is expected to show bands in the fingerprint region, around 1000-1300 cm⁻¹. nih.govudayton.edu
Raman spectroscopy provides complementary information. ntno.orgresearchgate.net The C=O stretch is also observable in the Raman spectrum, though its intensity can vary. The symmetric breathing vibration of the furan ring typically gives a strong Raman signal.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group/Bond | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| C=O (Aldehyde) | Stretching | 1720 - 1740 (Strong) | 1720 - 1740 |
| C-H (Aldehyde) | Stretching | 2720, 2820 (Medium) | 2720, 2820 |
| C-H (Furan & Aliphatic) | Stretching | 2850 - 3100 (Medium-Strong) | 2850 - 3100 |
| C-O-C (Furan) | Stretching | 1000 - 1300 (Medium-Strong) | Variable |
| Furan Ring | Ring Breathing | Fingerprint Region | Strong |
Note: The data is based on characteristic group frequencies and data for related compounds. docbrown.infonih.govudayton.edumdpi.com
In synthetic procedures leading to this compound, such as the oxidation of the corresponding alcohol, 4-(furan-2-yl)butan-1-ol, IR spectroscopy can be a powerful tool for monitoring the reaction. The disappearance of the broad O-H stretching band of the alcohol (around 3200-3600 cm⁻¹) and the appearance of the strong C=O stretching band of the aldehyde product would indicate the progression of the reaction. nih.gov
Mass Spectrometry (MS) for Molecular Structure Determination
Mass spectrometry provides the molecular weight of this compound and offers structural information through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 138, corresponding to the molecular formula C₈H₁₀O₂.
The fragmentation of this compound would likely involve several key pathways. Alpha-cleavage next to the carbonyl group could result in the loss of a hydrogen radical to give an [M-1]⁺ ion at m/z 137, or the loss of the propyl-furan group to give a fragment at m/z 29 ([CHO]⁺). Another important fragmentation pathway for aldehydes is the McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond. This would result in a characteristic fragment ion. Cleavage of the bond between the furan ring and the butyl chain could lead to a prominent fragment at m/z 81, corresponding to the furfuryl cation ([C₅H₅O]⁺). docbrown.infolibretexts.orgsavemyexams.com
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 138 | [C₈H₁₀O₂]⁺ | Molecular Ion |
| 137 | [C₈H₉O₂]⁺ | Loss of H radical |
| 110 | [C₆H₆O₂]⁺ | Loss of C₂H₄ (ethylene) |
| 95 | [C₅H₃O₂]⁺ | Loss of C₃H₇ (propyl radical) |
| 81 | [C₅H₅O]⁺ | Furfuryl cation |
| 44 | [C₂H₄O]⁺ | McLafferty Rearrangement |
| 29 | [CHO]⁺ | Alpha-cleavage |
Note: This table is based on general fragmentation patterns of aldehydes and furan-containing compounds. docbrown.infolibretexts.orglibretexts.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation and confirmation of furan derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. This level of precision is crucial for distinguishing between isomers and isobaric compounds.
In the analysis of furan derivatives, HRMS coupled with techniques like liquid chromatography-nanoelectrospray ionization (LC-NSI-HRMS/MS) has been employed to characterize novel compounds. For instance, this method was used to identify 30 new pyridyloxobutyl DNA phosphate (B84403) adducts formed from a tobacco-specific lung carcinogen. acs.org The high accuracy of the mass measurements, often to four or five decimal places, allows for the confident assignment of molecular formulas. mdpi.com
Key capabilities of HRMS in the analysis of furan compounds include:
Accurate Mass Measurement: Enables the determination of elemental formulas. mdpi.com
Structural Elucidation: Tandem MS (MS/MS) experiments provide fragmentation patterns that help to identify the structure of the molecule.
High Sensitivity: Capable of detecting and identifying trace amounts of compounds in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and semi-volatile compounds like "this compound" in complex mixtures such as food and environmental samples. sepscience.comthermofisher.comchromatographyonline.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column, and the mass spectrometer then provides identification and quantification of the individual components. nih.gov
The analysis of furans in food matrices often involves sample preparation techniques like headspace sampling or solid-phase microextraction (SPME) to isolate the volatile compounds before GC-MS analysis. sepscience.comchromatographyonline.comshimadzu.com For example, a method for analyzing furan and its derivatives in various food commodities utilized a CAR/PDMS SPME arrow for extraction, followed by separation on an HP-5MS column and detection by a triple-quadrupole tandem mass spectrometer. mdpi.com This method demonstrated good separation of furan and 10 of its derivatives within 9.5 minutes. mdpi.com
Optimized GC-MS methods can achieve low limits of detection, making them suitable for monitoring trace levels of these compounds. thermofisher.comchromatographyonline.com The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, which is particularly useful for complex matrices where interferences are common. shimadzu.commdpi.com
Table 1: GC-MS Method Parameters for Furan Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | HP-5MS | mdpi.com |
| Carrier Gas | Helium at 1 mL/min | mdpi.com |
| Injector Temperature | 280 °C | mdpi.com |
| Oven Temperature Program | Initial 32°C (4 min), ramp to 200°C at 20°C/min, hold for 3 min | mdpi.com |
| Detector | Triple-quadrupole tandem mass spectrometer | mdpi.com |
| Ion Source Temperature | 230 °C | mdpi.com |
Advanced Chromatographic Techniques for Separation and Purity Assessment
Beyond standard GC-MS, advanced chromatographic techniques offer enhanced separation capabilities, which are essential for resolving complex mixtures and accurately assessing the purity of compounds like "this compound".
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of furanic compounds, particularly those that are less volatile or thermally labile. dgaequipment.comshimadzu.com The method involves pumping a sample mixture or analyte in a solvent (the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). dgaequipment.com A detector is used to show the retention times of the molecules. dgaequipment.com
HPLC methods have been developed for the analysis of furan derivatives in various matrices, including transformer oil and food products like apple cider and wine. shimadzu.comnih.govdgaequipment.com For instance, a reliable SPE-HPLC/DAD method was developed for the simultaneous separation and quantification of 10 furan derivatives in apple cider and wine, achieving separation on a C18 column in less than 30 minutes. nih.gov The ASTM D5837 standard test method outlines the use of HPLC for determining furanic compounds in electrical insulating liquids, often after a liquid-liquid or solid-phase extraction step. dgaequipment.comastm.org
Table 2: HPLC Method Parameters for Furan Derivative Analysis in Apple Cider and Wine
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 | nih.gov |
| Detection | Diode Array Detector (DAD) | nih.gov |
| Separation Time | < 30 min | nih.gov |
| Limits of Detection (LOD) | 0.002–0.093 mg/L | nih.gov |
| Limits of Quantitation (LOQ) | 0.01–0.31 mg/L | nih.gov |
| Absolute Recoveries | > 77.8% | nih.gov |
Two-Dimensional Gas Chromatography (GCxGC)
Comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. nih.govmdpi.comunife.it This technique utilizes two columns with different stationary phases connected by a modulator. The modulator traps fractions of the effluent from the first column and reinjects them onto the second, shorter column for a rapid, secondary separation. mdpi.com This results in a two-dimensional chromatogram with greatly increased peak capacity and improved resolution of co-eluting compounds. mdpi.comgcms.cz
GCxGC is particularly valuable for the analysis of extremely complex volatile and semi-volatile mixtures, such as those found in coffee aroma or environmental samples. gcms.czresearchgate.netlabrulez.com In coffee analysis, GCxGC coupled with time-of-flight mass spectrometry (TOFMS) has been used to identify hundreds of volatile compounds, including numerous furan derivatives. gcms.czresearchgate.net The enhanced separation reveals minor components that might be obscured in a one-dimensional chromatogram. gcms.cz The structured nature of GCxGC chromatograms, where compounds of the same chemical class tend to elute in specific regions of the 2D plot, aids in the identification of unknown analytes. gcms.cz
For example, in the analysis of coffee volatiles, GCxGC revealed the presence of 5-hydroxymethyl furfural (B47365), which was below the signal-to-noise threshold in a standard GC separation. gcms.cz This demonstrates the enhanced sensitivity and resolving power of the technique. gcms.cz
Computational Chemistry and Theoretical Insights into 4 Furan 2 Yl Butanal
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a means to solve the Schrödinger equation for a given molecule to determine its electronic structure and associated properties. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each providing unique insights into the behavior of 4-(furan-2-yl)butanal.
Density Functional Theory (DFT) has emerged as a versatile and widely used quantum chemical method due to its favorable balance of computational cost and accuracy. In the context of this compound, DFT calculations can be employed to investigate a range of electronic properties that govern its reactivity and spectroscopic signatures. ekb.egnih.gov
Key electronic properties of this compound that can be elucidated using DFT include:
Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. ekb.eg The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting higher stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, while the LUMO would likely be centered on the carbonyl group of the butanal side chain, indicating the sites for electrophilic and nucleophilic attack, respectively.
Electron Density Distribution and Electrostatic Potential: DFT calculations can map the electron density distribution, revealing the regions of high and low electron concentration within the molecule. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) areas. In this compound, the oxygen atom of the furan ring and the carbonyl oxygen would exhibit negative electrostatic potential, while the hydrogen atoms and the carbonyl carbon would show positive potential.
Spectroscopic Properties: DFT is a powerful tool for predicting various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can assign the characteristic peaks in an experimental IR spectrum. Similarly, the calculation of nuclear shielding tensors allows for the prediction of NMR chemical shifts.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations (Note: The following data are illustrative and based on typical values for similar furan derivatives. Actual values would require specific DFT calculations.)
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Represents the energy of the lowest available electron orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability. |
| Dipole Moment | 2.8 D | Quantifies the overall polarity of the molecule. |
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate means of studying reaction mechanisms and energetics. acs.orgresearchgate.net For this compound, these methods can be instrumental in understanding the thermodynamics and kinetics of its various potential reactions.
Key applications of ab initio methods for this compound include:
Transition State Theory and Activation Energy Calculation: By mapping the potential energy surface of a reaction, ab initio methods can identify the transition state structures and calculate the activation energies. This information is critical for predicting reaction rates and understanding the feasibility of a particular transformation. For instance, the energetics of the aldol (B89426) condensation of this compound or its oxidation to the corresponding carboxylic acid could be meticulously studied.
Thermochemical Data: Ab initio calculations can provide accurate predictions of thermochemical data such as the enthalpy of formation, entropy, and Gibbs free energy for this compound and its reaction products. researchgate.net This data is essential for determining the equilibrium position of a reaction and its spontaneity.
Reaction Mechanism Elucidation: These methods allow for the step-by-step investigation of complex reaction mechanisms. For example, the detailed mechanism of the Paal-Knorr furan synthesis, if applied in reverse to study the ring-opening of the furan moiety in this compound under specific conditions, could be explored.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques offer a complementary approach to quantum chemical calculations by allowing for the study of larger systems and dynamic processes. These methods are particularly useful for understanding the conformational behavior of this compound and its interactions with its environment.
The flexible butanal side chain of this compound can adopt various conformations, which can significantly influence its reactivity and physical properties. Conformational analysis aims to identify the stable conformers and the energy barriers between them. nih.gov
Potential Energy Scan: By systematically rotating the rotatable bonds in the butanal side chain and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to the stable conformers.
Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, one can observe the conformational transitions and determine the relative populations of different conformers.
Table 2: Illustrative Conformational Analysis of this compound (Note: The following data are hypothetical and serve as an example of what a conformational analysis might reveal.)
| Conformer | Dihedral Angle (Cα-Cβ-Cγ-Cδ) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti | 180° | 0.0 | 65 |
| Gauche (+) | 60° | 0.8 | 17.5 |
| Gauche (-) | -60° | 0.8 | 17.5 |
The chemical behavior of this compound is often influenced by its interactions with catalysts and the surrounding solvent molecules. Molecular modeling can be used to study these interactions at a molecular level.
Catalyst-Substrate Interactions: In catalytic reactions, such as the hydrogenation of the aldehyde group, understanding how this compound adsorbs and orients itself on a catalyst surface is crucial. Molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods can be employed to model these interactions and identify the key binding modes.
Solvation Effects: The choice of solvent can have a significant impact on reaction rates and equilibria. Explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium, can be used to study the solvation of this compound and its effect on its properties and reactivity.
Prediction of Reactivity and Selectivity in Novel Transformations
A key advantage of computational chemistry is its ability to predict the outcome of reactions before they are carried out experimentally. By applying the principles and methods described above, it is possible to predict the reactivity and selectivity of this compound in novel chemical transformations.
Frontier Molecular Orbital (FMO) Theory: FMO theory provides a qualitative framework for predicting the reactivity of molecules based on the interaction of their HOMOs and LUMOs. By analyzing the FMOs of this compound and a potential reactant, one can predict the regioselectivity and stereoselectivity of a reaction.
Reaction Path Analysis: For more complex reactions, a detailed analysis of the reaction path using ab initio or DFT methods can reveal the factors that control selectivity. By comparing the activation energies of competing reaction pathways, one can predict the major product of a reaction. For example, in a reaction involving both the furan ring and the aldehyde group, computational methods can help determine which functional group is more likely to react under specific conditions.
Computational Validation of Experimental Mechanistic Hypotheses
In the study of reaction mechanisms involving furan derivatives like this compound, computational chemistry provides a powerful lens to validate and expand upon experimental findings. While specific computational studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of computational validation can be robustly illustrated by examining theoretical investigations into closely related and structurally similar furan compounds, such as furfural (B47365). These studies showcase how computational methods, particularly Density Functional Theory (DFT), are employed to elucidate reaction pathways, determine the feasibility of proposed mechanisms, and rationalize experimental outcomes like product selectivity.
Theoretical investigations serve to bridge the gap between postulated reaction intermediates and observable products. By modeling the potential energy surface of a reaction, chemists can calculate the thermodynamic and kinetic parameters that govern the transformation of reactants to products. This approach allows for the detailed examination of transient structures, such as transition states, which are often impossible to isolate and characterize experimentally.
A common application of computational chemistry is to differentiate between several plausible reaction pathways. For instance, in reactions involving the furan ring and its substituents, questions may arise regarding whether a reaction proceeds via a concerted mechanism, a stepwise pathway involving intermediates, or through different regiochemical approaches. pku.edu.cn DFT calculations can map out the energy profiles for each proposed route. The pathway with the lowest activation energy barrier is typically predicted to be the most favorable, and this prediction can then be compared with the experimentally observed product distribution. pku.edu.cn
For example, in the context of furfural conversion on a catalyst surface, DFT has been used to explore various initial reaction steps, including the hydrogenation of the aldehyde group versus dissociation of C-H or C=O bonds. acs.org These calculations help to identify the rate-determining step and explain the catalyst's selectivity towards certain products, such as furfuryl alcohol or furan. acs.orgdtu.dk The agreement between computationally predicted energy barriers and experimentally determined reaction rates provides strong validation for the proposed mechanism. pku.edu.cn
Computational models also offer insights into the stability of intermediates. In stepwise reactions, the formation of zwitterionic, diradical, or other transient species is often hypothesized. pku.edu.cn Theoretical calculations can determine the relative energies of these intermediates, helping to confirm their viability in the reaction sequence. If a proposed intermediate is found to be excessively high in energy, it may suggest that an alternative mechanism is more likely. pku.edu.cn
The following interactive table presents hypothetical data, analogous to what would be generated in a DFT study to validate a proposed reaction mechanism for a furan derivative. This data illustrates the comparison of energetic barriers for different potential pathways.
Strategic Applications in Chemical Synthesis and Materials Science
4-(Furan-2-yl)butanal as a Key Synthetic Intermediate
The dual functionality of this compound positions it as a key intermediate in organic synthesis, enabling the construction of intricate molecular frameworks and novel heterocyclic systems.
Building Block for Complex Organic Architectures
The aldehyde and furan (B31954) moieties in this compound serve as handles for a variety of chemical reactions, allowing for its incorporation into complex organic structures. The aldehyde group can participate in fundamental carbon-carbon bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. For instance, the condensation of furfural (B47365), a related furanic aldehyde, with acetone (B3395972) yields products like 4-(furan-2-yl)but-3-en-2-one (B6264371), highlighting the reactivity of the aldehyde group in furan-containing compounds. researchgate.net
The furan ring itself can act as a diene in Diels-Alder reactions, providing a pathway to construct bicyclic systems. chim.it The intramolecular Diels-Alder furan (IMDAF) cycloaddition, in particular, is a powerful tool for creating complex polycyclic structures with high regio- and stereoselectivity. chim.it Although direct examples with this compound are not extensively detailed, the known reactivity of the furan ring suggests its potential in such transformations. The furan ring can also undergo various other modifications, including electrophilic substitution and ring-opening reactions, further expanding its synthetic utility. The oxidative cleavage of the furan ring, for example, can unmask a carboxylic acid group, a transformation utilized in the synthesis of natural products. acs.org
Precursor for Advanced Heterocyclic Systems
The furan nucleus within this compound is a foundational component for the synthesis of more elaborate heterocyclic systems. openmedicinalchemistryjournal.com The furan ring can be chemically transformed into other five- or six-membered heterocycles. For example, furans can serve as precursors for pyridines, pyrimidines, and other nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and functional materials. openmedicinalchemistryjournal.comresearchgate.net The aldehyde functionality of this compound can be used to introduce nitrogen atoms through reductive amination or condensation reactions with amine-containing reagents, leading to the formation of imines, enamines, and ultimately, nitrogenous heterocyclic structures.
Contributions to Bio-based Chemical Production and Valorization
As the chemical industry seeks sustainable alternatives to fossil fuels, biomass-derived platform molecules are gaining significant attention. This compound, obtainable from the valorization of lignocellulosic biomass, plays a crucial role in the production of bio-based chemicals and fuels.
Valorization of Lignocellulosic Biomass Derivatives
Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, is an abundant and renewable resource for producing valuable chemicals. nih.govd-nb.info Hemicellulose can be hydrolyzed and dehydrated to produce furfural, a key platform chemical. encyclopedia.pubmdpi.com Furfural can then be converted through various catalytic processes into a range of furanic derivatives, including this compound. researchgate.net The production of furfural from lignocellulosic biomass can be achieved through different methods, including the use of ionic liquids and biphasic systems to improve efficiency and yield. nih.govencyclopedia.pub The subsequent conversion of furfural and its derivatives into higher-value products is a central theme in biomass valorization.
Synthesis of Biofuel Precursors and High Carbon Fuels
The conversion of biomass-derived furanics into transportation fuels is a key area of research. This compound and related compounds are valuable intermediates in the synthesis of high-carbon fuel precursors. For example, the hydroxyalkylation/alkylation (HAA) of 2-methylfuran (B129897) with butanal produces a C9 biodiesel precursor. ub.edu This reaction highlights the potential for C-C bond formation to create longer-chain hydrocarbons suitable for diesel and jet fuels. researchgate.net The general strategy involves increasing the carbon number of furanic compounds through reactions like aldol condensation and HAA, followed by hydrodeoxygenation to remove oxygen atoms and produce alkanes. researchgate.netmdpi.com The condensation of furfural with acetone, for instance, produces C8 and C13 intermediates that can be further upgraded to fuel-grade alkanes. researchgate.net
Integration into Polymer and Material Chemistry
The unique chemical structure of this compound and its derivatives allows for their incorporation into polymers, leading to the development of new materials with potentially novel properties. The furan ring can be part of the polymer backbone or a pendant group, influencing the material's thermal and mechanical characteristics.
Furan-based polymers are being explored for various applications. For example, polymers containing furan and benzochalcogenodiazole units have been synthesized and exhibit interesting electrochromic and optical properties. rsc.org The aldehyde functionality of this compound provides a reactive site for polymerization reactions, such as condensation with diols or diamines to form polyesters or polyamides, respectively. Furthermore, the furan ring can participate in reversible Diels-Alder reactions, which can be utilized to create self-healing polymers and dynamic materials. While specific examples of polymers derived directly from this compound are not extensively documented, the known reactivity of furan and aldehyde groups suggests a high potential for its use as a monomer or a precursor to monomers in polymer chemistry. researchgate.netrsc.org
Monomer for Specialty Polymers and Advanced Materials
While direct, large-scale polymerization of this compound into commercial specialty polymers is not extensively documented in current research, its molecular structure suggests potential as a monomer in the synthesis of advanced materials. The presence of the furan ring, a bio-based platform chemical, and a reactive aldehyde group makes it a candidate for incorporation into various polymer backbones. researchgate.netrsc.org Furan derivatives, in general, are recognized for their potential to create polymers with unique thermal and mechanical properties. researchgate.net
The aldehyde functionality of this compound allows it to participate in condensation polymerizations. Conceptually, it could react with diols, diamines, or other difunctional monomers to form polyesters, polyamides, or other polymer classes. The furan moiety can impart rigidity and thermal stability to the resulting polymer chain. Furthermore, the furan ring itself can be involved in polymerization reactions, such as through ring-opening polymerization or by participating in Diels-Alder reactions to create cross-linked networks. researchgate.net
Research into furan-based polymers has largely centered on derivatives like 2,5-furandicarboxylic acid (FDCA) and 5-hydroxymethylfurfural (B1680220) (HMF), which have been successfully used to produce bio-based polyesters and polyamides. acs.orgresearchgate.netrug.nl These studies have demonstrated the viability of incorporating the furan structure into high-performance polymers. Although specific research on this compound as a primary monomer is limited, the established reactivity of furanic aldehydes in polymerization reactions provides a strong basis for its potential in creating novel polymers with tailored properties for advanced material applications. researchgate.netmdpi.com
Formation of High Carbon-Chain Compounds for Industrial Applications
A significant application of this compound lies in its ability to serve as a building block for the synthesis of higher carbon-chain compounds, which are valuable as biofuels and specialty chemicals. This is primarily achieved through carbon-carbon bond-forming reactions, with aldol condensation being a key strategy. researchgate.netresearchgate.net
The aldehyde group in this compound is reactive towards enolates or enols generated from ketones and other aldehydes, leading to the formation of longer carbon chains. This process is a cornerstone of biomass upgrading, where smaller, biomass-derived molecules are converted into larger, more energy-dense compounds. researchgate.netosti.gov
Research has extensively demonstrated the aldol condensation of furfural, a closely related furanic aldehyde, with various ketones like acetone and 2-butanone. researchgate.netresearchgate.net These reactions, often catalyzed by solid base catalysts, yield larger molecules that can be further processed into fuel precursors. osti.gov For instance, the reaction of furfural with acetone initially forms 4-(furan-2-yl)but-3-en-2-one (C8), and a subsequent reaction with another furfural molecule can produce 1,5-di(furan-2-yl)penta-1,4-dien-3-one (C13). researchgate.netosti.gov
While direct studies on this compound are less common, its structural similarity to furfural suggests it would undergo similar condensation reactions. The presence of the butanal side chain offers possibilities for creating branched or longer linear-chain products, which can be desirable for certain fuel properties. The Knoevenagel condensation, another carbon-carbon bond-forming reaction, has also been effectively used with furanic aldehydes to extend their carbon chains by reacting them with active methylene (B1212753) compounds. acs.org
The following tables summarize research findings on the formation of high carbon-chain compounds from furanic aldehydes through condensation reactions.
Table 1: Aldol Condensation of Furfural with Ketones
| Catalyst | Ketone | Key Products | Reaction Conditions | Reference |
| Hydrotalcites | Acetone | 4-(furan-2-yl)but-3-en-2-one (C8), 1,5-di(furan-2-yl)penta-1,4-dien-3-one (C13) | 100°C, 12 bar(a) | researchgate.net |
| CaO/MgAl2O4 | Acetone | 4-(2-Furyl)-3-buten-2-one (FAc), 1,5-di(2-furanyl)-1,4-pentadien-3-one (F2Ac) | 373 K | osti.gov |
| Solid Acid Catalysts | Cyclopentanone (B42830) | C10 and C15 condensation products | Solvent-free | rsc.org |
| Mg/Al Hydrotalcite | Methyl Isobutyl Ketone (MIBK) | C11 oxide | 130°C, 8 h | rsc.org |
Table 2: Carbon Chain Elongation of Furanic Aldehydes via Other Condensation Reactions
| Reaction Type | Furanic Aldehyde | Reactant | Key Products | Catalyst | Reference |
| Knoevenagel Condensation | Furan-2-carbaldehyde | Malononitrile (B47326) | 2-(furan-2-ylmethylene)malononitrile | Sodium Carbonate | acs.org |
| Knoevenagel Condensation | Furan-2-carbaldehyde | Ethyl Cyanoacetate | Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate | Organic Amines | acs.org |
| Oxidative Condensation | Furfural | n-Butanol | 2-(furan-2-yl-methylene)butanal (FMB, C9) | MgLaFeMnCu High Entropy Catalyst | acs.org |
Future Research Trajectories and Emerging Paradigms
Development of Highly Efficient and Sustainable Synthesis Protocols for 4-(Furan-2-yl)butanal
A primary challenge lies in developing synthesis routes that are not only high-yielding but also adhere to the principles of green chemistry. ucl.ac.ukmdpi.com Future research will likely focus on moving beyond conventional methods to embrace more elegant and environmentally benign strategies.
Key research objectives include:
One-Pot and Telescoped Reactions: Designing multi-step syntheses that occur in a single reaction vessel without the need for intermediate purification steps can significantly reduce solvent waste, energy consumption, and cost. whiterose.ac.uk Research into one-pot conversions from furfural (B47365) or its derivatives directly to this compound is a promising avenue.
Bio-based Solvents and Catalysts: The use of renewable solvents, such as ethanol (B145695) or water, and the development of catalysts derived from biological precursors are central to creating fully sustainable synthetic processes. ucl.ac.ukacs.org
Alternative Energy Sources: Investigating the use of microwave irradiation, ultrasound (sonochemistry), or photochemical methods as alternatives to conventional heating can lead to faster reaction times, lower energy usage, and sometimes, improved product selectivity.
Table 1: Potential Sustainable Synthesis Strategies for Furan (B31954) Derivatives
| Strategy | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Catalytic Transfer Hydrogenation | Using organic molecules like alcohols (e.g., isopropanol) as a hydrogen source instead of high-pressure hydrogen gas. frontiersin.org | Enhanced safety by avoiding flammable H2 gas; use of renewable hydrogen donors. | Development of robust catalysts for efficient hydrogen transfer to precursors of this compound. |
| Direct Hydroformylation | The addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. | A potentially direct, atom-economical route from furan-containing alkenes to this compound. | Designing selective catalysts to control the position of the aldehyde group and minimize side reactions. |
| Biocatalysis | Employing enzymes or whole-cell microorganisms to perform specific chemical transformations. ucl.ac.uk | High selectivity under mild conditions (ambient temperature and pressure); reduced by-product formation. | Screening and engineering of enzymes (e.g., transketolases) for novel reactivity with furan substrates. ucl.ac.uk |
| One-Pot Aldol (B89426) Condensation & Hydrogenation | Combining the C-C bond formation (e.g., furfural with acetone) and subsequent selective hydrogenation steps in a single process. researchgate.net | Process intensification, reduced waste, and lower operational costs. | Creating bifunctional catalysts that can facilitate both condensation and selective hydrogenation reactions. |
Design of Novel Catalytic Systems for Enhanced Regio- and Stereoselectivity
The functionality of this compound, with its aldehyde group, furan ring, and aliphatic chain, allows for a wide range of chemical modifications. Controlling the outcome of these reactions—specifically the regioselectivity (which part of the molecule reacts) and stereoselectivity (the 3D arrangement of the product)—is paramount for creating high-value, specific products. youtube.com
Future research in catalysis will likely target:
Heterogeneous Catalysts: Solid catalysts are easily separated from reaction mixtures and can be reused, making processes more cost-effective and sustainable. frontiersin.org Research is focused on materials like functionalized carbon, zeolites, and metal oxides (e.g., silica-niobia, titania) to catalyze reactions such as aldol condensation and hydrogenation. frontiersin.orgresearchgate.netrsc.orgscispace.com For instance, zirconia-containing catalysts have been shown to enhance selectivity in hydrogenation reactions. frontiersin.org
Chiral Catalysis: For applications requiring specific stereoisomers (e.g., pharmaceuticals or specialty polymers), the development of chiral catalysts is essential. This includes chiral hypervalent iodine reagents and peptide catalysts that can direct the formation of one stereoisomer over another. ethz.chcardiff.ac.uk
Organocatalysis: Small organic molecules, such as piperidine (B6355638) or triethylamine, can effectively catalyze C-C bond-forming reactions like the Knoevenagel condensation under mild conditions. acs.org Future work will involve designing more sophisticated organocatalysts to control the stereochemical outcome of reactions involving the butanal side chain.
Table 2: Catalytic Systems in Furan Chemistry and Future Directions
| Catalyst Type | Example(s) | Application in Furan Chemistry | Future Research for this compound |
|---|---|---|---|
| Solid Acid Catalysts | Nafion-212, Amberlyst-15, H-ZSM-5 | Hydroxyalkylation/alkylation (HAA) of 2-methylfuran (B129897) with aldehydes and ketones. nih.govmdpi.com | Design of solid acids with tailored pore sizes and acid strengths for selective conversions of this compound. |
| Noble Metal Catalysts | Pd/C, Ru/C, Pt/C | Hydrogenation of the furan ring or side-chain double bonds/carbonyl groups. researchgate.netrsc.org | Developing catalysts for the selective hydrogenation of the aldehyde in this compound to an alcohol without affecting the furan ring. |
| Non-Noble Metal Catalysts | Cu-based catalysts (e.g., Cu-Cr, Cu-Fe) | Selective hydrogenation of furfural to furfuryl alcohol. frontiersin.orgmdpi.com | Exploration of low-cost, earth-abundant metal catalysts for efficient and selective transformations. |
| Base Catalysts | Hydrotalcites, Na2CO3, Piperidine | Aldol and Knoevenagel condensation reactions to extend carbon chains. acs.orgresearchgate.net | Tuning basicity to control reactions at the alpha-carbon of the butanal moiety for C-C bond formation. |
Exploration of Unconventional Reaction Pathways and Extreme Conditions for Novel Transformations
Moving beyond established reaction mechanisms is key to unlocking the full potential of this compound. This involves exploring reactions under non-standard conditions to access new chemical space and create novel molecules.
Emerging research paradigms include:
Photochemical Reactions: The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl group and an alkene, has been shown to work with furan derivatives, offering a pathway to complex oxetane (B1205548) structures with high stereocontrol. scispace.com Applying such light-driven reactions to this compound could yield novel polycyclic compounds.
Reactions in Supercritical Fluids: Using supercritical fluids like carbon dioxide as a reaction medium can offer benefits in terms of solubility, mass transfer, and ease of product separation. Reactions under these conditions, often at high pressure, could lead to unique reactivity and selectivity. researchgate.net
Mechanistic Studies on Surfaces: Theoretical studies, such as those examining the conversion of furfural on metal alloy surfaces, provide fundamental insights into reaction mechanisms. nih.govacs.org Similar computational research on this compound could predict its behavior on different catalytic surfaces and guide the discovery of new transformations, such as selective ring-opening or C-H activation.
Interdisciplinary Research Integrating this compound Chemistry with Renewable Energy and Environmental Science
The true value of platform molecules like this compound is realized through interdisciplinary research that connects fundamental chemistry with large-scale societal challenges like the transition to renewable energy and climate change mitigation. nih.govpolito.itresearchgate.net
Key interdisciplinary trajectories are:
Biofuel Production: A significant research driver is the conversion of furanic compounds into high-density liquid fuels. nih.gov The reaction network often involves the hydrogenation of furan derivatives to saturate the ring and remove oxygen atoms, yielding branched alkanes suitable for use as jet fuel. researchgate.netrsc.org this compound is a key potential intermediate in this value chain. Research in this area requires collaboration between chemists, chemical engineers, and energy system analysts. nih.gov
Sustainable Polymers and Materials: The furan ring is a bio-based analogue of the benzene (B151609) ring, making it an attractive building block for renewable polymers. Research could focus on transforming this compound into monomers that can be polymerized to create new plastics, resins, or functional materials, contributing to environmental science by reducing reliance on fossil-based plastics.
Life Cycle Assessment (LCA): To validate the "green" credentials of this compound and its derivatives, a holistic environmental impact analysis is necessary. This requires interdisciplinary collaboration with environmental scientists to assess the entire production pathway, from biomass cultivation to final product, ensuring a net environmental benefit. thebritishacademy.ac.uk
Table 3: Interdisciplinary Pathway from Biomass to Biofuel via Furanic Intermediates
| Stage | Description | Relevant Fields | Key Intermediate(s) |
|---|---|---|---|
| 1. Biomass Pretreatment & Hydrolysis | Breaking down lignocellulose from agricultural waste into C5 sugars (e.g., xylose). nih.gov | Agricultural Science, Biotechnology | Xylose |
| 2. Platform Molecule Synthesis | Dehydration of C5 sugars to produce furfural. researchgate.netfrontiersin.org | Green Chemistry, Catalysis | Furfural |
| 3. Carbon Chain Extension | Aldol condensation of furfural with compounds like acetone (B3395972), followed by hydrogenation to produce C8 furanics. researchgate.netrsc.org | Organic Synthesis, Catalysis | 4-(Furan-2-yl)but-3-en-2-one (B6264371), this compound |
| 4. Hydrodeoxygenation | Catalytic hydrogenation to open the furan ring and remove oxygen, yielding fuel-grade alkanes. researchgate.netrsc.org | Chemical Engineering, Materials Science | 4-(Tetrahydrofuran-2-yl)butan-2-ol, Branched C8 Alkanes |
| 5. Fuel Application & Analysis | Testing and integration of the resulting biofuels into existing energy infrastructure. nih.gov | Energy Science, Mechanical Engineering | Renewable Jet Fuel |
Q & A
Basic Research Questions
Q. What validated synthetic methodologies exist for 4-(Furan-2-yl)butanal, and how are reaction conditions optimized?
- Organocatalytic approaches : Utilize α,β-unsaturated trichloromethyl ketones as equivalents in Michael addition-lactonization reactions, achieving high regioselectivity in furan-containing systems .
- Epoxy ketone cyclization : Employ triphenylphosphine to promote cyclization, with structural confirmation via HRMS (e.g., observed m/z 315.13801 [M+H]+) and IR spectroscopy (key peaks at 1673 cm⁻¹ for carbonyl groups) .
- Optimization parameters : Use polar aprotic solvents (e.g., DCM) and maintain temperatures between 0°C–25°C to minimize side reactions.
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Nuclear Magnetic Resonance (NMR) : Assign proton environments and verify regiochemistry, as applied to structurally complex furan-thiadiazole hybrids .
- Mass Spectrometry (HRMS-ESI) : Confirm molecular weights with precision (e.g., ±0.05 Da error margin) .
- UV/Vis spectroscopy : Monitor conjugation patterns (λmax ~228 nm for furan derivatives) .
Q. What storage conditions ensure the stability of this compound in laboratory settings?
- Temperature : Store at -20°C for long-term stability, as recommended for similar oxygen-sensitive compounds .
- Atmosphere : Use inert gas (N₂/Ar) to prevent oxidation, especially given the compound’s unsaturated aldehyde moiety .
- Container : Amber glass vials to mitigate light-induced degradation .
Advanced Research Questions
Q. How do structural modifications to the butanal chain affect the biological activity of furan-containing analogs?
- Electron-withdrawing groups : Introduce fluorine or sulfonyl moieties (e.g., 4-(2-Fluorophenyl)-4-oxobutanoic acid derivatives) to enhance binding affinity to enzymatic targets, as observed in antimicrobial studies .
- Hybrid systems : Incorporate thiadiazole or oxazole rings (e.g., in sulfonyl-oxazole derivatives) to improve pharmacokinetic properties, leveraging structural insights from crystallography .
Q. What experimental strategies resolve contradictions in toxicological data for this compound derivatives?
- In vivo vs. in vitro correlation : Conduct parallel MTT assays (for cytotoxicity) and murine weight/organ toxicity studies, as demonstrated for furan-based antitumor agents .
- Dose-response profiling : Test across concentrations (e.g., 1–100 μM) to identify threshold effects, using protocols validated for structurally related compounds .
- Metabolite screening : Employ LC-MS to detect reactive aldehyde metabolites that may explain species-specific toxicity variations .
Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?
- Docking studies : Use crystal structures of CDK2/PTPN2 enzymes to predict binding modes of sulfonamide-furan hybrids .
- DFT calculations : Analyze frontier molecular orbitals to predict reactivity in nucleophilic additions (e.g., at the aldehyde group) .
- QSAR modeling : Correlate substituent effects (e.g., logP, polar surface area) with antimicrobial activity data from analogs .
Q. What methodologies identify decomposition pathways of this compound under varying environmental conditions?
- Thermogravimetric Analysis (TGA) : Quantify mass loss during heating (e.g., 5–10°C/min) to determine thermal stability thresholds .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Detect volatile degradation products (e.g., furfural) formed under oxidative stress .
- Forced degradation studies : Expose to UV light, acidic/basic conditions, and humidity, following ICH guidelines for pharmaceutical intermediates .
Data Contradiction & Validation
Q. How should researchers address discrepancies in reported carcinogenicity classifications for furan derivatives?
- Systematic review : Cross-reference IARC, ACGIH, and OSHA classifications, noting thresholds (e.g., ≥0.1% carcinogenic components) .
- Ames test validation : Perform bacterial reverse mutation assays to confirm genotoxicity profiles .
- Species-specific assays : Compare rodent vs. human cell line responses to clarify translational relevance .
Q. What orthogonal techniques validate the purity of this compound in synthetic batches?
- HPLC-DAD/MS : Achieve >98% purity verification, as applied to crystalline furan-based standards .
- Elemental analysis : Confirm C/H/N/O ratios within ±0.4% of theoretical values .
- Karl Fischer titration : Quantify residual water (<0.1% w/w) to ensure anhydrous conditions for sensitive reactions .
Methodological Resources
- Safety protocols : Refer to IFRA standards for handling aldehydes, including PPE requirements and exposure limits .
- Structural databases : Cross-check spectral data against NIST Chemistry WebBook entries for furan derivatives .
- Advanced synthesis : Adapt protocols for epoxy ketone cyclization and organocatalytic cascades from peer-reviewed methodologies .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
